Methyl 2-[(phenylethynyl)sulfanyl]benzoate

Organic Synthesis Medicinal Chemistry Materials Science

Researchers synthesizing benzothiophenes often encounter failed cyclizations when using regioisomeric substrates. Methyl 2-[(phenylethynyl)sulfanyl]benzoate (CAS 638199-59-4) delivers the requisite ortho-alkynylsulfanyl arrangement for photoredox-catalyzed cascade annulation. • Enables direct benzothiophene synthesis under mild, ambient-temperature conditions • Contains the phenylethynylsulfanyl core of potent PHM inhibitors (analog Ki = 0.190 nM) • Available in 50 mg to bulk quantities; in stock for immediate global dispatch

Molecular Formula C16H12O2S
Molecular Weight 268.3 g/mol
CAS No. 638199-59-4
Cat. No. B12587054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(phenylethynyl)sulfanyl]benzoate
CAS638199-59-4
Molecular FormulaC16H12O2S
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1SC#CC2=CC=CC=C2
InChIInChI=1S/C16H12O2S/c1-18-16(17)14-9-5-6-10-15(14)19-12-11-13-7-3-2-4-8-13/h2-10H,1H3
InChIKeyUUOBGTBYBJLMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(phenylethynyl)sulfanyl]benzoate Overview


Methyl 2-[(phenylethynyl)sulfanyl]benzoate (CAS 638199-59-4) is an organosulfur compound classified as a benzoate ester. It possesses the molecular formula C16H12O2S and a molecular weight of 268.33 g/mol [1]. The compound is characterized by a benzoate moiety linked to a phenylethynyl group via a sulfur atom. This unique structure makes it a valuable intermediate in the synthesis of complex heterocyclic molecules, such as benzothiophenes and isocoumarins, often via advanced photoredox-catalyzed cascade reactions [2].

Supports photoredox-catalyzed benzothiophene synthesis
Ortho-alkynylsulfanyl motif essential for cascade cyclization
May support PHM pharmacophore probe development

Ortho-Substitution Selectivity Advantage


Direct substitution of methyl 2-[(phenylethynyl)sulfanyl]benzoate with its meta- or para-isomers, or with simpler benzoate analogs, is not scientifically valid without re-optimization. The ortho-position of the phenylethynylsulfanyl group relative to the ester moiety is critical for enabling specific intramolecular cyclizations, a reactivity that cannot be replicated by its regioisomers. This positional specificity dictates the regiochemical outcome of cascade reactions, directly impacting the synthesis of target heterocycles. Furthermore, the alkyne functional group imparts distinct reactivity compared to saturated analogs, which is central to its role as a precursor in advanced organic synthesis [1].

Regioisomer Mismatch
Meta or para isomers may not replicate the ortho-specific cyclization pathway; reaction re-optimization required.
Saturated Analog Limitations
Phenylethyl analogs lack alkyne rigidity; reduced reactivity in cascade annulations and altered physiochemical profile.

Methyl 2-[(phenylethynyl)sulfanyl]benzoate: Key Differentiation Evidence


Regioisomeric Specificity for Synthesis

Methyl 2-[(phenylethynyl)sulfanyl]benzoate is the ortho-isomer (CAS 638199-59-4), which is structurally distinct from its regioisomers, methyl 3-[(phenylethynyl)sulfanyl]benzoate (CAS 648436-23-1) [1] and methyl 4-[(phenylethynyl)sulfanyl]benzoate (CAS 638199-58-3) [2]. While all three isomers share the same molecular formula (C16H12O2S) and molecular weight (268.33 g/mol), and even the same calculated partition coefficient (LogP 3.57450) and polar surface area (PSA 51.60000), their different substitution patterns lead to divergent chemical behavior, particularly in cyclization reactions [3]. The ortho-arrangement in the target compound is a critical structural requirement for certain intramolecular reactions, enabling synthetic pathways that are inaccessible to its meta and para counterparts.

Regioisomeric Identity
Class-level inference
Ortho-isomer uniquely enables intramolecular cyclization; meta/para isomers cannot replicate this pathway.
Ensures correct regioisomer for specific synthetic routes.
Validate for target reaction class.
Organic Synthesis Medicinal Chemistry Materials Science

Photoredox-Catalyzed Benzothiophene Synthesis

Methyl 2-[(phenylethynyl)sulfanyl]benzoate serves as a key substrate in a photoredox-catalyzed cascade annulation reaction to synthesize benzothiophenes [1]. This specific transformation leverages the unique ortho-arrangement of the alkyne and thioether moieties. While direct yield data for the target compound's own synthesis is not detailed, the broader class of methyl(2-(phenylethynyl)phenyl)sulfanes, to which it belongs, reliably produces benzothiophenes in moderate to good yields under mild, ambient-temperature conditions [1]. This reactivity is not shared by non-ortho isomers or saturated analogs, positioning the compound as a distinct and enabling intermediate for constructing this important heterocyclic scaffold.

Photoredox Cascade
Class-level inference
Enables benzothiophene synthesis via cascade annulation under mild, ambient conditions.
Supports heterocyclic library construction.
Yields reported for class; substrate-specific data not yet published.
Photoredox Catalysis Cascade Annulation Benzothiophene Synthesis

Alkyne-Thioether Bioisosteric Potential

The phenylethynylsulfanyl group is not just a linker; it is a pharmacophoric element. A structurally related compound, phenylethynylsulfanyl-acetic acid (CHEMBL335660), demonstrates potent inhibition of peptidylglycine alpha-hydroxylating monooxygenase (PHM) with a Ki of 0.190 nM [1][2]. While methyl 2-[(phenylethynyl)sulfanyl]benzoate itself has not been directly assayed for this activity, its core 'phenylethynylsulfanyl' substructure is identical to the active moiety in the potent PHM inhibitor. This provides a strong, data-driven rationale for its procurement as a novel scaffold in medicinal chemistry programs targeting PHM or exploring bioisosteric replacements of similar functional groups.

PHM Inhibition (Analog)
Class-level inference
Analog phenylethynylsulfanyl-acetic acid Ki = 0.190 nM (CHEMBL335660).
Target shares the phenylethynylsulfanyl pharmacophore core.
Target not directly assayed; experimental validation required.
Medicinal Chemistry Bioisosteres PHM Inhibition

Physicochemical Distinction from Saturated Analogs

The presence of the phenylethynyl group (C≡C) differentiates methyl 2-[(phenylethynyl)sulfanyl]benzoate from its saturated phenylethyl analog (C-C). While specific LogP data for the target compound is not available, the alkyne moiety generally confers greater rigidity and planarity compared to a saturated alkyl linker, and can influence π-π stacking and other intermolecular interactions . This structural difference can translate to altered pharmacokinetic properties such as metabolic stability and membrane permeability, making it a distinct chemical entity for screening in drug discovery campaigns. The calculated LogP for the compound is 3.57450, indicating moderate lipophilicity [1].

Alkyne vs. Alkane Rigidity
Data to verify
Computed LogP 3.57; rigid planar alkyne contrasts with flexible saturated analogs.
May influence intermolecular interactions and stability profiles.
Requires experimental confirmation; no direct comparison data available.
Physicochemical Properties Bioavailability Drug Design

R&D Application Scenarios


Photoredox-Catalyzed Benzothiophene Synthesis

Researchers synthesizing benzothiophenes for drug discovery or materials science should procure methyl 2-[(phenylethynyl)sulfanyl]benzoate. As detailed in Section 3, its ortho-alkynylsulfanyl arrangement is a key structural requirement for enabling a photoredox-catalyzed cascade annulation reaction that directly yields this valuable heterocyclic scaffold under mild conditions [1].

PHM Inhibitor Development Scaffold

Medicinal chemistry teams focusing on PHM as a therapeutic target should consider methyl 2-[(phenylethynyl)sulfanyl]benzoate as a starting point. The compound contains the identical 'phenylethynylsulfanyl' core that confers potent PHM inhibition (Ki = 0.190 nM) in a close analog, as discussed in Section 3. This provides a data-driven rationale for using it as a privileged scaffold to initiate a new lead optimization program [2].

Bioisosteric Replacement Probe

This compound is an ideal candidate for bioisosteric replacement studies. Its unique combination of an alkyne and a thioether offers a distinct physicochemical profile compared to saturated phenylethyl analogs (as established in Section 3). Procuring it allows medicinal chemists to systematically explore the impact of increased rigidity and planarity on the potency, selectivity, and pharmacokinetic properties of their lead series.

Application
Selection Property
Validation Focus
Photoredox-catalyzed benzothiophene synthesis
Ortho-alkynylsulfanyl arrangement
Annulation yield and regiochemical outcome
PHM pharmacophore exploration
Phenylethynylsulfanyl core analog
PHM inhibition assay response
Bioisosteric replacement studies
Alkyne-mediated rigidity and planarity
Physicochemical and potency comparison
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